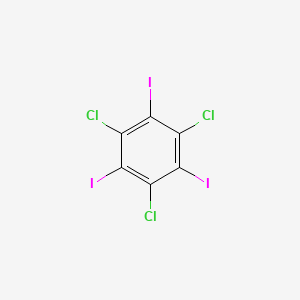

1,3,5-Trichloro-2,4,6-triiodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trichloro-2,4,6-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCCCPGFWUMWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465308 | |

| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151721-79-8 | |

| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 1,3,5-Trichloro-2,4,6-triiodobenzene

CAS Number: 151721-79-8

This technical guide provides a comprehensive overview of 1,3,5-Trichloro-2,4,6-triiodobenzene, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its primary applications, with a focus on its role as a key intermediate in the development of pharmaceuticals, particularly high-density contrast agents for medical imaging.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Its highly substituted benzene ring with both chlorine and iodine atoms imparts a high molecular weight and density, making it a valuable building block in the synthesis of radiopaque compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 151721-79-8 | [2] |

| Molecular Formula | C₆Cl₃I₃ | [1] |

| Molecular Weight | 559.14 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 276 °C | [3] |

| Boiling Point (Predicted) | 470.1 ± 40.0 °C | [3] |

| Density (Predicted) | 2.919 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C, protected from light | [3] |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of this compound involves the direct iodination of 1,3,5-trichlorobenzene.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Detailed Methodology: [3]

-

Reaction Setup: In a 100 mL three-necked flask, combine 1,3,5-trichlorobenzene (5.0 g, 27.6 mmol), iodine (40.3 g, 31.8 mmol), and 98% concentrated sulfuric acid (75 mL).

-

Reaction Conditions: Heat the mixture to 140 °C and maintain at reflux for 72 hours.

-

Work-up: After the reaction is complete, cool the mixture and sequentially wash with aqueous sodium bisulfite, saturated aqueous sodium bicarbonate, and deionized water.

-

Drying: Dry the resulting crude product.

-

Purification: Dissolve the crude product in tetrahydrofuran (THF) and purify by recrystallization.

-

Product: The final product is obtained as colorless needle-like crystals with a yield of 93% (14.3 g).

Applications in Drug Development and Research

The primary application of this compound is as a pivotal intermediate in the synthesis of complex organic molecules.[4] Its high iodine content makes it particularly valuable in the development of X-ray contrast agents.[1]

Intermediate for X-ray Contrast Agents

The high radiopacity imparted by the three iodine atoms makes this molecule an excellent scaffold for creating new contrast media for medical imaging techniques like computed tomography (CT). A series of novel radiopaque oils, the 1,3,5-trialkyl-2,4,6-triiodobenzenes, have been developed from the related precursor 1,3,5-trichlorobenzene, demonstrating the utility of this chemical class in gastrointestinal imaging.[5] While a specific protocol starting from this compound is not detailed in the available literature, a general synthetic pathway can be inferred.

Logical Relationship: Application as a Contrast Agent Intermediate

Caption: Logical workflow for the use of this compound in contrast agent synthesis.

Other Potential Applications

The unique electronic and steric properties of this molecule, arising from the alternating chlorine and iodine substituents, make it a subject of academic interest for studying halogen bonding and supramolecular assembly.[1] It is also being investigated for potential use in the development of antimicrobial coatings due to the controlled release of halogens.[1]

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment in a well-ventilated area. It is recommended to store the compound at 2-8°C and protected from light to ensure its stability.[3]

This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and materials science.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | CAS#:151721-79-8 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 151721-79-8 [m.chemicalbook.com]

- 4. 1 3 5-Trichloro-2 4 6-Triiodobenzene - High Quality and Affordable Price - Pharmaceutical Grade [chemvonbiotech.com]

- 5. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,3,5-Trichloro-2,4,6-triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1,3,5-Trichloro-2,4,6-triiodobenzene. The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, outlines general experimental protocols for the determination of these properties, and includes a visualization of a typical characterization workflow.

Core Physical and Chemical Data

This compound is a halogenated aromatic compound with the chemical formula C₆Cl₃I₃. Its structure consists of a benzene ring substituted with three chlorine atoms and three iodine atoms in an alternating pattern.

Quantitative Physical Properties

The table below summarizes the key physical properties of this compound. It is important to note that while the melting point is an experimentally determined value, the boiling point and density are predicted values derived from computational models.

| Physical Property | Value | Source |

| Molecular Formula | C₆Cl₃I₃ | --INVALID-LINK-- |

| Molecular Weight | 559.14 g/mol | --INVALID-LINK-- |

| Melting Point | 276 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 470.1 ± 40.0 °C | --INVALID-LINK--[1][2] |

| Density (Predicted) | 2.919 ± 0.06 g/cm³ | --INVALID-LINK--[2] |

| Appearance | White to light yellow powder or crystals | TCI Chemicals |

| Solubility | Limited solubility; likely soluble in nonpolar organic solvents. | MySkinRecipes |

| CAS Number | 151721-79-8 | --INVALID-LINK-- |

Experimental Protocols

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Method: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady, slow rate (typically 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point) are recorded. This range is reported as the melting point.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for purification, reaction setup, and formulation.

Method: Qualitative Solubility Testing

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, toluene, hexane) is added to each test tube.

-

Mixing: Each test tube is agitated (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble in each solvent.

Density Measurement

The density of a solid can be determined by several methods. For a powdered solid, gas pycnometry is a common and accurate technique.

Method: Gas Pycnometry

-

Principle: Gas pycnometry determines the volume of a solid by measuring the pressure change of a known volume of an inert gas (typically helium) as it fills a chamber containing the sample.

-

Sample Preparation: A precisely weighed sample of this compound is placed in the sample chamber of the gas pycnometer.

-

Measurement: The instrument is sealed, and a known quantity of helium gas is introduced into a reference chamber. A valve is then opened, allowing the gas to expand into the sample chamber.

-

Calculation: Based on the initial and final pressures, the volume of the solid sample is calculated using the ideal gas law. The density is then determined by dividing the mass of the sample by its measured volume.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a chemical compound like this compound.

References

1,3,5-Trichloro-2,4,6-triiodobenzene molecular structure

An In-depth Technical Guide on the Molecular Structure of 1,3,5-Trichloro-2,4,6-triiodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of this compound, a key intermediate in the synthesis of specialized organic compounds. The document details its chemical identity, structural properties, synthesis, and spectroscopic characterization.

Chemical Identity and Properties

This compound is a fully substituted aromatic compound with the chemical formula C₆Cl₃I₃.[1] Its structure consists of a central benzene ring where the hydrogen atoms are replaced by three chlorine and three iodine atoms in an alternating pattern. This unique substitution pattern imparts significant academic interest, particularly in the study of halogen bonding.[2]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 151721-79-8 | [3] |

| Molecular Formula | C₆Cl₃I₃ | [1] |

| Molecular Weight | 559.13 g/mol | [1] |

| Monoisotopic Mass | 557.6200 Da | N/A |

| InChIKey | RCCCCPGFWUMWDX-UHFFFAOYSA-N | N/A |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)I)Cl)I)Cl)I | N/A |

| Melting Point | 276 °C | [4] |

| Appearance | White to light yellow powder/crystal |

Molecular Structure and Geometry

While experimentally determined crystal structure data for this compound is not publicly available, theoretical estimations provide insight into its bond lengths and angles. The steric hindrance and electronic effects of the six halogen substituents are expected to cause some deviation from the ideal planar hexagonal geometry of benzene.

Table 2: Estimated Molecular Geometry

| Parameter | Estimated Value |

| C-C Bond Length | ~1.39 - 1.40 Å |

| C-Cl Bond Length | ~1.72 Å |

| C-I Bond Length | ~2.09 - 2.10 Å |

| C-C-C Bond Angle | Slight deviation from 120° |

The alternating arrangement of the smaller, more electronegative chlorine atoms and the larger, more polarizable iodine atoms creates a unique electronic distribution on the aromatic ring, making it a valuable tool for crystal engineering and supramolecular chemistry.[2]

Synthesis

The primary method for the synthesis of this compound involves the direct electrophilic halogenation of 1,3,5-trichlorobenzene.

Experimental Protocol: Synthesis from 1,3,5-Trichlorobenzene

This protocol is based on the procedure outlined by ChemicalBook.[4]

Materials:

-

1,3,5-Trichlorobenzene (5.0 g, 27.6 mmol)

-

Iodine (40.3 g, 158.8 mmol)

-

98% Concentrated Sulfuric Acid (75 mL)

-

Aqueous Sodium Bisulfite

-

Saturated Aqueous Sodium Bicarbonate

-

Deionized Water

-

Tetrahydrofuran (THF)

Procedure:

-

To a 100 mL three-necked flask, add 1,3,5-trichlorobenzene, iodine, and concentrated sulfuric acid.

-

Heat the mixture to 140 °C and reflux for 72 hours.

-

After the reaction is complete, cool the mixture and wash sequentially with aqueous sodium bisulfite, saturated aqueous sodium bicarbonate, and deionized water.

-

Dry the crude product.

-

Dissolve the crude product in tetrahydrofuran (THF) and purify by recrystallization to obtain colorless needle-like crystals.

Yield: 14.3 g (93%)

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum is characterized by a distinct isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular ion peak (M+) is expected at an m/z of approximately 558.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by absorptions corresponding to the carbon-halogen bonds and the aromatic ring stretches. Due to the full substitution of the benzene ring, the characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ will be absent.

Table 3: Predicted IR Absorption Bands

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C=C Stretch | ~1400 - 1600 |

| C-Cl Stretch | ~550 - 850 |

| C-I Stretch | ~500 - 600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: As there are no protons in the molecule, no signals are expected in the ¹H NMR spectrum.

-

¹³C NMR: Due to the symmetry of the molecule, two signals are anticipated in the proton-decoupled ¹³C NMR spectrum. One signal corresponds to the three carbons bonded to chlorine, and the other to the three carbons bonded to iodine. The chemical shifts are influenced by the electronegativity and the heavy atom effect of the halogens. Generally, carbons attached to halogens are deshielded, with the effect being more pronounced for more electronegative halogens. However, the "heavy atom effect" of iodine can cause an upfield shift for the carbon to which it is attached.

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical science:

-

Supramolecular Chemistry: The iodine atoms act as effective halogen bond donors, making the molecule a valuable component in the design and synthesis of complex supramolecular architectures.[2]

-

Organic Synthesis: The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization, enabling the synthesis of complex polysubstituted aromatic compounds.

-

Drug Development: It is utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients and specialized formulations, including high-density contrast agents for medical imaging due to its high halogen content.[1]

Caption: Key application areas of this compound.

References

synthesis of 1,3,5-Trichloro-2,4,6-triiodobenzene from trichlorobenzene

An In-depth Technical Guide to the Synthesis of 1,3,5-Trichloro-2,4,6-triiodobenzene from 1,3,5-Trichlorobenzene

This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a highly halogenated aromatic compound. Given its unique substitution pattern of alternating chlorine and iodine atoms, this molecule is of significant interest as a building block in supramolecular chemistry, crystal engineering, and materials science.[1] The iodine atoms, in particular, can act as effective halogen bond donors, making it a valuable synthon for creating novel materials with controlled solid-state architectures.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science.

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis of this compound from 1,3,5-trichlorobenzene is achieved through electrophilic aromatic substitution. The three hydrogen atoms on the 1,3,5-trichlorobenzene ring are replaced by iodine atoms. Due to the deactivating nature of the chlorine atoms already present on the ring, this per-iodination requires a potent electrophilic iodinating agent and potentially harsh reaction conditions. A common method for such transformations is the use of iodine monochloride (ICl) in the presence of a suitable solvent. While direct experimental data for this specific transformation is scarce in the reviewed literature, a general method for the iodination of 1,3,5-substituted benzene derivatives using ICl and a base has been reported, suggesting the feasibility of this approach.[2]

The proposed reaction is as follows:

C₆H₃Cl₃ + 3 ICl → C₆Cl₃I₃ + 3 HCl

Experimental Protocol

This section details a plausible experimental procedure for the synthesis of this compound.

2.1. Reagents and Materials

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 1,3,5-Trichlorobenzene | 108-70-3 | 181.45 | 18.15 g (0.1 mol) |

| Iodine Monochloride (ICl) | 7790-99-0 | 162.36 | 53.6 g (0.33 mol) |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 500 mL |

| Anhydrous Sodium Thiosulfate | 7772-98-7 | 158.11 | As needed |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |

| Hexane | 110-54-3 | 86.18 | For recrystallization |

2.2. Procedure

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve 18.15 g (0.1 mol) of 1,3,5-trichlorobenzene in 300 mL of dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 53.6 g (0.33 mol) of iodine monochloride to the stirred solution via the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be maintained below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain the reflux for 24 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing 500 mL of a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride. Stir until the dark color of the solution disappears.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with 2 x 200 mL of deionized water and then with 200 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product is obtained as a solid. Purify the crude product by recrystallization from hot hexane to yield this compound as a crystalline solid.

Data Presentation

3.1. Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 63-64 | 208 | 108-70-3[3][4] |

| This compound | C₆Cl₃I₃ | 559.13 | Not Reported | Not Reported | 151721-79-8 |

3.2. Hypothetical Experimental Data

| Parameter | Value |

| Mass of 1,3,5-Trichlorobenzene | 18.15 g |

| Moles of 1,3,5-Trichlorobenzene | 0.1 mol |

| Theoretical Yield of Product | 55.91 g |

| Actual Yield of Product (Hypothetical) | 44.73 g |

| Percentage Yield (Hypothetical) | 80% |

3.3. Expected Product Characterization

| Technique | Expected Results |

| ¹³C NMR (CDCl₃) | Two signals are expected in the aromatic region due to the symmetry of the molecule: one for the carbon atoms bonded to chlorine and one for the carbon atoms bonded to iodine. |

| IR (KBr, cm⁻¹) | Characteristic peaks for C-Cl and C-I stretching, as well as aromatic C=C stretching vibrations. |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 559, along with characteristic isotopic patterns for three chlorine and three iodine atoms. |

Visualizations

4.1. Synthetic Workflow

Caption: Overall experimental workflow for the synthesis of this compound.

4.2. Reaction Mechanism

Caption: Proposed mechanism for the electrophilic iodination of one position on the 1,3,5-trichlorobenzene ring.

References

- 1. This compound | 151721-79-8 | Benchchem [benchchem.com]

- 2. KR100284128B1 - Method for preparing 2,4,6-triiodobenzene derivative substituted with 1,3,5-position - Google Patents [patents.google.com]

- 3. Benzene, 1,3,5-trichloro- [webbook.nist.gov]

- 4. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,3,5-Trichloro-2,4,6-triiodobenzene: A Technical Guide

CAS Number: 151721-79-8 Molecular Formula: C₆Cl₃I₃ Molecular Weight: 559.17 g/mol

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,3,5-trichloro-2,4,6-triiodobenzene, a fully substituted halogenated benzene derivative. Due to the limited availability of experimental spectra in public databases, this document focuses on the predicted spectroscopic characteristics based on established principles and data from related compounds. The information is intended to support researchers, scientists, and professionals in drug development in the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound across various spectroscopic techniques.

Table 1: Predicted ¹³C NMR Spectral Data

Given the high degree of symmetry in this compound (a C₃ axis of symmetry), only two signals are expected in the ¹³C NMR spectrum. The chemical shifts are estimated based on the effects of halogen substituents on the benzene ring.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1, C3, C5 (Carbon atoms bonded to Chlorine) | 130 - 140 | Deshielded by the electronegative chlorine atoms. |

| C2, C4, C6 (Carbon atoms bonded to Iodine) | 90 - 100 | Shielded due to the heavy atom effect of iodine. |

Note: ¹H NMR is not applicable as there are no hydrogen atoms in the molecule.

Table 2: Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to be dominated by absorptions from the carbon-halogen bonds and the aromatic ring itself. A key feature would be the absence of C-H stretching vibrations typically seen around 3000-3100 cm⁻¹.

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Aromatic C=C Stretch | ~1400 - 1600 | Medium to Strong |

| C-Cl Stretch | ~550 - 850 | Strong |

| C-I Stretch | ~500 - 600 | Strong |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry is a critical tool for confirming the elemental composition of this compound.

| Parameter | Predicted Value | Notes |

| Calculated Monoisotopic Mass | 557.6200 Da | For the most abundant isotopes (¹²C₆³⁵Cl₃¹²⁷I₃). |

| Isotopic Pattern | M, M+2, M+4, M+6 | A characteristic cluster of peaks due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks are predictable based on the natural isotopic abundance. Iodine is monoisotopic (¹²⁷I) and does not contribute to this pattern. |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.

Solid-State ¹³C NMR Spectroscopy

Solid-state NMR is necessary for insoluble compounds. Cross-polarization magic-angle spinning (CP/MAS) is a common technique to enhance the signal of low-abundance nuclei like ¹³C.

-

Sample Preparation: The solid sample is packed into a zirconia rotor. Adamantane is often used as an external standard for chemical shift referencing (peaks at 38.48 ppm and 29.45 ppm).[1]

-

Instrument Setup: The experiment is performed on a solid-state NMR spectrometer. The magic angle is carefully calibrated, often using a standard sample like KBr.[1]

-

Data Acquisition: A ¹H-¹³C CP/MAS experiment is conducted.[1] Key parameters to set include the contact time for cross-polarization, the magic-angle spinning speed, and the recycle delay.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, several preparation methods can be used.

-

KBr Pellet Method:

-

A small amount of the solid sample is ground with dry potassium bromide (KBr).

-

The mixture is then pressed into a thin, transparent pellet.

-

The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[2]

-

-

Attenuated Total Reflectance (ATR) Method:

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

A pressure clamp is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then recorded. This method requires minimal sample preparation.[2]

-

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: The compound is dissolved in a suitable solvent at a low concentration.

-

Ionization: Electrospray ionization (ESI) or another suitable soft ionization technique is used to generate gas-phase ions of the molecule with minimal fragmentation.

-

Analysis: The ions are introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy to determine the elemental composition.

Visualizations

The following diagrams illustrate a generalized synthetic pathway and a typical experimental workflow for the spectroscopic analysis of a solid compound.

References

Navigating the Solubility Landscape of 1,3,5-Trichloro-2,4,6-triiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-trichloro-2,4,6-triiodobenzene in various organic solvents. Given the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information and offers a detailed, generalized experimental protocol for determining the solubility of this and similar compounds. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, formulation, and other applications where solubility is a critical parameter.

Introduction to this compound

This compound is a halogenated aromatic compound with a high molecular weight and a symmetrical structure. Its utility is noted in the synthesis of specialized organic compounds, including as an intermediate for high-density contrast agents in medical imaging. The heavy halogen atoms contribute to its radiopacity. However, its practical application is often hampered by its limited solubility. A thorough understanding of its solubility characteristics is therefore essential for its effective use in various research and development endeavors.

Qualitative Solubility of this compound and Related Compounds

| Solvent | Compound | Qualitative Solubility | Source |

| Polar Solvents | |||

| Water | 1,3,5-Triiodobenzene | Sparingly soluble | [1] |

| Nonpolar and Moderately Polar Solvents | |||

| Benzene | 1,3,5-Triiodobenzene | High affinity | [1] |

| Toluene | 1,3,5-Triiodobenzene | High affinity | [1] |

| Chloroform | 1,3,5-Triiodobenzene | Slightly soluble | [2] |

| Methanol | 1,3,5-Triiodobenzene | Slightly soluble (with heating) | [2] |

| Methanol/Dichloromethane Mixture | Substituted 2,4,6-triiodobenzene derivatives | Sufficient for reaction | [3] |

| General Observation | |||

| Various Organic Solvents | This compound | Limited solubility | [4] |

Experimental Protocol for Determining Solubility

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid compound such as this compound in an organic solvent. This method is based on the principle of achieving a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., acetone, ethanol, dimethyl sulfoxide, chloroform, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Micropipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure saturation.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vial at the experimental temperature to facilitate the separation of the solid phase.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) micropipette.

-

To avoid precipitation due to temperature changes, immediately filter the aliquot using a syringe filter that has also been pre-warmed.

-

Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification of Dissolved Solute:

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Logical Relationships in Solubility Prediction

The solubility of a compound like this compound is governed by the interplay of its molecular properties and the properties of the solvent. The following diagram illustrates the key relationships influencing solubility.

Conclusion

While quantitative solubility data for this compound remains elusive in readily available literature, a qualitative understanding based on its molecular structure and the properties of related compounds can effectively guide solvent selection. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values under their specific laboratory conditions. A systematic approach to understanding and determining the solubility of this compound is crucial for unlocking its full potential in various scientific and industrial applications.

References

Theoretical Exploration of 1,3,5-Trichloro-2,4,6-triiodobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies pertinent to 1,3,5-trichloro-2,4,6-triiodobenzene. While direct computational research on this specific molecule is limited, this document extrapolates from closely related halogenated benzenes to present a robust framework for its theoretical investigation. The focus is on the molecule's potential for halogen bonding, a key interaction in supramolecular chemistry and drug design. This guide outlines relevant computational methodologies, expected molecular and electronic properties, and furnishes detailed protocols for in silico analysis. The content is structured to aid researchers in designing and interpreting theoretical studies on this and similar halogenated compounds.

Introduction

This compound is a polysubstituted aromatic compound with significant potential in materials science and medicinal chemistry. Its symmetrical arrangement of electron-withdrawing chlorine atoms and large, polarizable iodine atoms suggests a strong propensity for forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction that is increasingly being exploited in crystal engineering, the design of functional materials, and as a tool for optimizing ligand-protein interactions in drug development.

Theoretical and computational studies are indispensable for understanding the nuanced electronic and structural properties that govern the behavior of molecules like this compound. Such studies can predict molecular geometries, vibrational frequencies, and electronic properties, as well as the nature and strength of intermolecular interactions. This guide provides a roadmap for conducting such theoretical investigations.

Theoretical Background: The Halogen Bond

A halogen bond is a non-covalent interaction where a halogen atom (Lewis acid) acts as an electrophilic species, interacting with a Lewis base (e.g., a lone pair from a nitrogen, oxygen, or sulfur atom). This electrophilicity is concentrated in a region of positive electrostatic potential on the halogen atom, known as the "σ-hole," which is located opposite to the covalent bond.

In this compound, the electron-withdrawing nature of the benzene ring and the chlorine atoms is expected to enhance the positive character of the σ-holes on the iodine atoms, making them potent halogen bond donors. Theoretical calculations are crucial for quantifying the electrostatic potential surface and predicting the strength and directionality of these interactions.

Computational Methodologies

Detailed theoretical investigations of this compound can be effectively carried out using Density Functional Theory (DFT). The following section outlines a typical computational workflow.

Experimental Protocols

Software: A quantum chemistry software package such as Gaussian, ORCA, or Quantum ESPRESSO is recommended.

Methodology:

-

Geometry Optimization and Vibrational Frequencies:

-

Functional: A hybrid functional like B3LYP is a good starting point. For systems where dispersion forces are important, such as in the study of intermolecular interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are crucial.

-

Basis Set: For carbon and chlorine atoms, a Pople-style basis set like 6-311+G(d,p) is appropriate. For the iodine atoms, a basis set that includes relativistic effects, such as a LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential, should be used.

-

Procedure: Perform a geometry optimization to find the minimum energy structure. A subsequent frequency calculation at the same level of theory is necessary to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

-

Electronic Property Calculations:

-

Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic structure and reactivity.

-

Electrostatic Potential (ESP): Calculate the ESP mapped onto the electron density surface to visualize the σ-holes on the iodine atoms and identify potential sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.

-

Predicted Molecular and Electronic Properties

Based on studies of analogous compounds, the following tables summarize the expected quantitative data for this compound. These values are illustrative and would need to be confirmed by specific calculations for the target molecule.

Table 1: Predicted Geometrical Parameters

| Parameter | Predicted Value Range |

| C-C Bond Length (Å) | 1.39 - 1.41 |

| C-Cl Bond Length (Å) | 1.72 - 1.74 |

| C-I Bond Length (Å) | 2.08 - 2.12 |

| C-C-C Bond Angle (°) | 119.5 - 120.5 |

| C-C-Cl Bond Angle (°) | 119.0 - 121.0 |

| C-C-I Bond Angle (°) | 119.0 - 121.0 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value Range |

| HOMO Energy (eV) | -6.5 to -7.5 |

| LUMO Energy (eV) | -1.5 to -2.5 |

| HOMO-LUMO Gap (eV) | 4.5 to 5.5 |

| Dipole Moment (Debye) | ~ 0 |

Table 3: Predicted Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| C-I Stretching | 200 - 300 |

| C-Cl Stretching | 600 - 800 |

| Aromatic C-C Stretching | 1300 - 1600 |

Conclusion

While direct experimental and theoretical data for this compound are not abundant in the current literature, this guide provides a comprehensive framework for its in silico investigation. By leveraging methodologies applied to structurally similar halogenated benzenes, researchers can effectively predict its molecular and electronic properties. The strong potential for halogen bonding makes this molecule a prime candidate for further theoretical and experimental exploration in the fields of supramolecular chemistry, materials science, and drug design. The protocols and expected data presented herein serve as a valuable starting point for such endeavors.

An In-depth Technical Guide to 1,3,5-Trichloro-2,4,6-triiodobenzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3,5-trichloro-2,4,6-triiodobenzene, a key intermediate in the pharmaceutical and materials science sectors. The document details its discovery and historical context, outlines a robust experimental protocol for its synthesis, and presents its known physical and spectral properties in a clear, tabular format. Furthermore, this guide explores its primary application as a precursor in the development of advanced X-ray contrast agents and its utility in supramolecular chemistry. Diagrams illustrating the synthetic pathway and a conceptual experimental workflow are provided to enhance understanding.

Introduction

This compound (CAS No. 151721-79-8) is a fully substituted aromatic compound with a unique arrangement of electron-withdrawing halogen atoms.[1] This substitution pattern imparts distinct chemical properties, making it a valuable building block in organic synthesis.[2] Its high iodine content, in particular, has made it a compound of interest in the development of medical imaging agents.[3] This guide serves as a detailed resource for researchers and professionals working with or interested in the applications of this versatile molecule.

Discovery and History

The specific historical details of the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, its development is intrinsically linked to the broader history of halogenated benzene compounds, which began with Michael Faraday's isolation of benzene in 1825.[4][5] The exploration of benzene's reactivity led to the development of various halogenation techniques throughout the 19th and 20th centuries. The synthesis of polysubstituted benzenes, particularly those with a high degree of halogenation, became a focus for creating molecules with specific steric and electronic properties for applications in materials science and medicinal chemistry. The emergence of iodinated X-ray contrast agents in the mid-20th century likely spurred interest in polyiodinated benzene scaffolds, leading to the synthesis of precursors like this compound.

Physicochemical and Spectroscopic Data

The known quantitative data for this compound are summarized in the table below for easy reference. While comprehensive experimental spectra are not widely published, key spectral data has been reported.

| Property | Value | Reference |

| CAS Number | 151721-79-8 | [1] |

| Molecular Formula | C₆Cl₃I₃ | [6] |

| Molecular Weight | 559.13 g/mol | [6] |

| Appearance | White to light yellow powder/crystals | |

| Melting Point | > 300°C (in a sealed tube) | [7] |

| Boiling Point | 470.1 ± 40.0 °C (Predicted) | [7] |

| Density | 2.919 ± 0.06 g/cm³ (Predicted) | [7] |

| Mass Spectrum (EI, 70 eV) | m/z = 558 (M+) | [7] |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound from 1,3,5-trichlorobenzene has been reported.[7]

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Materials:

-

1,3,5-Trichlorobenzene (5.0 g, 27.6 mmol)

-

Iodine (40.3 g, 31.8 mmol)

-

98% Concentrated Sulfuric Acid (75 mL)

-

Aqueous Sodium Bisulfite Solution

-

Saturated Aqueous Sodium Bicarbonate Solution

-

Deionized Water

-

Tetrahydrofuran (THF)

Equipment:

-

100 mL three-necked flask

-

Reflux condenser

-

Heating mantle

-

Standard glassware for washing and filtration

-

Recrystallization apparatus

Procedure:

-

To a 100 mL three-necked flask, add 1,3,5-trichlorobenzene (5.0 g, 27.6 mmol), iodine (40.3 g, 31.8 mmol), and 98% concentrated sulfuric acid (75 mL).

-

Heat the mixture to 140°C and maintain at reflux for 72 hours.

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing a stirred solution of aqueous sodium bisulfite to quench the excess iodine.

-

Wash the resulting solid sequentially with saturated aqueous sodium bicarbonate solution and deionized water.

-

Dry the crude product.

-

Dissolve the crude product in a minimal amount of hot tetrahydrofuran (THF).

-

Allow the solution to cool slowly to induce recrystallization.

-

Collect the resulting colorless needle-like crystals by filtration.

-

Dry the purified product under vacuum.

Yield: 14.3 g (93%)[7]

Applications in Drug Development and Research

The primary application of this compound in a pharmaceutical context is as a key intermediate in the synthesis of novel X-ray contrast agents.[3] The high density of iodine atoms in molecules derived from this scaffold significantly enhances X-ray attenuation, which is crucial for medical imaging.

Precursor for X-ray Contrast Agents

Derivatives of 2,4,6-triiodobenzene are the cornerstone of many commercial X-ray contrast media.[7] While this compound itself is not used directly as a contrast agent, it serves as a starting material for more complex, functionalized molecules. For instance, it can be a precursor to 1,3,5-trialkyl-2,4,6-triiodobenzenes, which have been investigated as novel radiopaque oils for gastrointestinal imaging. The chlorine atoms can be substituted via cross-coupling reactions to introduce solubilizing or targeting moieties.

Caption: Conceptual workflow for developing a new X-ray contrast agent.

Supramolecular Chemistry and Crystal Engineering

The alternating pattern of chlorine and iodine atoms on the benzene ring of this compound creates a unique electronic landscape. This makes it an interesting molecule for studying halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. The iodine atoms, in particular, are effective halogen bond donors, which can be exploited in the design of co-crystals and other supramolecular assemblies. This has potential applications in materials science for the creation of novel materials with tailored solid-state structures.

Conclusion

This compound is a synthetically accessible and highly functionalized aromatic compound with significant potential, primarily as a precursor for advanced medical imaging agents. Its unique electronic and steric properties also make it a person of interest in the field of supramolecular chemistry. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to be a valuable resource for researchers in the chemical and pharmaceutical sciences. Further research into the derivatization of this molecule could lead to the development of novel diagnostic and therapeutic agents.

References

- 1. This compound | CAS#:151721-79-8 | Chemsrc [chemsrc.com]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. Benzene [ch.ic.ac.uk]

- 5. acs.org [acs.org]

- 6. This compound | C6Cl3I3 | CID 11421610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 151721-79-8 [m.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for 1,3,5-Trichloro-2,4,6-triiodobenzene in Supramolecular Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2,4,6-triiodobenzene is a unique halogenated aromatic compound with significant potential in the field of supramolecular chemistry and crystal engineering.[1] Its molecular structure, featuring alternating chlorine and iodine substituents, creates a distinct electronic landscape on the aromatic ring.[1] The highly polarizable iodine atoms act as potent halogen bond donors, making this molecule an excellent building block for the programmed self-assembly of complex, multi-dimensional supramolecular architectures.[1] The electron-withdrawing nature of the chlorine atoms is expected to enhance the halogen bonding propensity of the iodine atoms.

While direct and extensive literature on the supramolecular applications of this compound is limited, significant insights can be drawn from its well-studied analogue, 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB).[2][3][4] TFTIB is known to form co-crystals with a wide variety of Lewis bases, particularly nitrogen-containing heterocycles, through strong C—I···N halogen bonds.[2][3] This document provides detailed application notes and protocols based on the established principles of halogen bonding and co-crystallization, using this compound as the primary building block. The provided experimental details are representative and should be considered a starting point for the design of specific supramolecular systems.

Key Applications in Supramolecular Chemistry

-

Crystal Engineering: The strong and directional nature of the halogen bonds donated by the iodine atoms allows for the precise control of crystal packing and the formation of novel crystalline materials with desired topologies.[1]

-

Co-crystal Formation: This compound is an ideal candidate for forming co-crystals with active pharmaceutical ingredients (APIs) to modify their physicochemical properties, such as solubility, stability, and bioavailability.

-

Development of Novel Materials: The self-assembly of this compound with other functional molecules can lead to new materials with interesting optical, electronic, or porous properties.

-

Anion Recognition and Sensing: The electron-deficient regions on the iodine atoms (σ-holes) can interact with anions, paving the way for the development of anion sensors and transporters.

Data Presentation: Representative Halogen Bond Parameters

The following table summarizes expected quantitative data for halogen bonds formed between this compound and a generic nitrogen-based Lewis base (e.g., pyridine), based on data from analogous structures. These values are crucial for the design and characterization of co-crystals.

| Interaction Type | Donor Atom | Acceptor Atom | Typical Bond Distance (Å) | Typical Bond Angle (°) | Normalized Contact (RXB)¹ |

| Halogen Bond | I | N | 2.80 - 3.10 | 170 - 180 | 0.80 - 0.88 |

| Halogen Bond | I | O | 2.90 - 3.20 | 165 - 180 | 0.82 - 0.91 |

| Halogen Bond | I | Cl | 3.30 - 3.60 | 160 - 175 | 0.92 - 1.01 |

¹ Normalized Contact (RXB) is the ratio of the observed bond distance to the sum of the van der Waals radii of the donor and acceptor atoms. A value less than 1 indicates a significant attractive interaction.

Experimental Protocols

Protocol 1: Co-crystallization by Slow Evaporation

This is the most common method for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[5]

Materials:

-

This compound

-

Co-former (e.g., a nitrogen-containing heterocycle, an N-oxide)

-

High-purity solvent (e.g., chloroform, dichloromethane, ethyl acetate, acetonitrile)

-

Small glass vials (e.g., 4 mL)

-

Micro-pipettes

-

Heating plate (optional)

Procedure:

-

In a clean glass vial, dissolve this compound and the co-former in a suitable solvent. A typical starting molar ratio is 1:1, but this can be varied (e.g., 1:2, 1:3) depending on the number of available halogen bond acceptor sites on the co-former.

-

The concentration should be close to saturation to facilitate crystal growth. Gentle heating may be applied to aid dissolution.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes.

-

Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

-

Allow the solvent to evaporate slowly over a period of several days to weeks.

-

Monitor the vial for the formation of crystals.

-

Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.

-

Wash the crystals with a small amount of cold solvent and allow them to air dry.

-

Characterize the resulting crystals using techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).

Protocol 2: Co-crystallization by Liquid-Assisted Grinding (Mechanochemistry)

This solid-state method is rapid and can sometimes produce co-crystal phases that are not accessible from solution.[6]

Materials:

-

This compound

-

Co-former

-

Ball mill or mortar and pestle

-

Small amount of a suitable solvent (e.g., acetonitrile, ethanol)

Procedure:

-

Place stoichiometric amounts of this compound and the co-former into a milling jar or mortar.

-

Add a few drops of the chosen solvent. The amount of solvent should be minimal, just enough to create a paste-like consistency.

-

If using a ball mill, grind the mixture for a specified time (e.g., 30-60 minutes) at a set frequency.

-

If using a mortar and pestle, grind the mixture manually for 15-30 minutes.

-

Collect the resulting powder.

-

Analyze the product using PXRD to confirm the formation of a new crystalline phase and to distinguish it from a simple physical mixture of the starting materials.

Protocol 3: Co-crystallization by Slurry Conversion

In this method, the equilibrium between the solid and solution phases is utilized to form the most stable co-crystal.[5]

Materials:

-

This compound

-

Co-former

-

A solvent in which at least one of the components has limited solubility

-

Magnetic stirrer and stir bar

-

Vial

Procedure:

-

Add stoichiometric amounts of this compound and the co-former to a vial.

-

Add a small amount of the selected solvent to create a slurry.

-

Seal the vial and stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).

-

After stirring, filter the solid material and allow it to dry.

-

Analyze the product by PXRD to identify the crystalline phase.

Visualizations

Caption: Workflow for co-crystal synthesis and analysis.

Caption: Principle of co-crystal formation via halogen bonding.

References

- 1. This compound | 151721-79-8 | Benchchem [benchchem.com]

- 2. Co-crystallization of 1,3,5-trifluoro-2,4,6-triiodobenzene (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Co-crystallization of 1,3,5-trifluoro-2,4,6-triiodobenzene (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1,3,5-Trichloro-2,4,6-triiodobenzene as a Precursor for X-ray Contrast Media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1,3,5-Trichloro-2,4,6-triiodobenzene as a key intermediate in the development of novel X-ray contrast media. The following sections detail the synthetic pathway, key chemical properties, and experimental protocols for the transformation of this precursor into potential imaging agents.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable building block in the synthesis of iodinated X-ray contrast agents. Its structure, featuring three iodine atoms, provides the inherent radiopacity necessary for attenuating X-rays, while the three chlorine atoms offer reactive sites for further chemical modification. This allows for the introduction of various functionalities to tailor the physicochemical properties of the final contrast agent, such as solubility, viscosity, and biocompatibility.

The primary application of this compound is as a precursor to a class of non-ionic, lipid-soluble X-ray contrast agents, the 1,3,5-trialkyl-2,4,6-triiodobenzenes. These agents have shown promise for gastrointestinal imaging. The synthesis is a two-step process starting from 1,3,5-trichlorobenzene.[1][2]

Physicochemical Properties of the Precursor

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆Cl₃I₃ | |

| Molecular Weight | 559.13 g/mol | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥96% | |

| Solubility | Limited solubility in common organic solvents |

Synthetic Pathway

The overall synthetic scheme for the preparation of 1,3,5-trialkyl-2,4,6-triiodobenzene X-ray contrast agents from 1,3,5-trichlorobenzene involves two key steps:

-

Tri-iodination: The electrophilic iodination of 1,3,5-trichlorobenzene to yield the this compound intermediate.

-

Alkylation: A nickel-catalyzed cross-coupling reaction of the intermediate with an alkyl Grignard reagent to replace the chlorine atoms with alkyl chains.

Experimental Protocols

The following are representative experimental protocols for the synthesis of X-ray contrast media using this compound as a precursor. These protocols are based on general methods for similar transformations and should be optimized for specific substrates and scales.

Step 1: Synthesis of this compound (Intermediate)

This protocol is adapted from a general method for the tri-iodination of 1,3,5-substituted benzene derivatives.[3]

Materials:

-

1,3,5-Trichlorobenzene

-

Iodine chloride (ICl)

-

Calcium carbonate (CaCO₃) or Sodium bicarbonate (NaHCO₃)

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (10% aqueous solution)

-

Toluene

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3,5-trichlorobenzene (1.0 eq) in a 1:1 mixture of anhydrous methanol and anhydrous dichloromethane.

-

Add calcium carbonate (6.6 eq) to the solution.

-

In a separate flask, prepare a solution of iodine chloride (3.3 eq) in anhydrous dichloromethane.

-

Slowly add the iodine chloride solution to the reaction mixture at room temperature over 30 minutes.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

-

To the residue, add toluene and stir. Filter the insoluble solids and wash the solid cake with toluene to remove colored impurities.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Outcome:

This procedure is expected to yield this compound in high purity (≥96%). The yield for similar iodination reactions is reported to be in the range of 85-98%.[3]

Step 2: Synthesis of 1,3,5-Tri-n-hexyl-2,4,6-triiodobenzene (Final Product)

This protocol is a representative example of a nickel-catalyzed Kumada cross-coupling reaction for the alkylation of aryl chlorides.

Materials:

-

This compound

-

n-Hexylmagnesium bromide (in a suitable solvent like THF or diethyl ether)

-

Nickel(II) acetylacetonate [Ni(acac)₂] or other suitable nickel catalyst

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the nickel catalyst (e.g., 5 mol% Ni(acac)₂).

-

Add anhydrous THF to dissolve the starting materials.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the n-hexylmagnesium bromide solution (at least 3.0 eq) to the reaction mixture via a syringe or dropping funnel.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterize the final product, 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene, by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Preclinical Evaluation Workflow

The development of a novel X-ray contrast agent from the synthesized 1,3,5-trialkyl-2,4,6-triiodobenzene involves a series of preclinical evaluations to assess its efficacy and safety.

A key finding for a derivative, 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene, was its excellent tolerance in rodents and the lack of metabolism in several species, suggesting poor absorption from the gastrointestinal tract.[1] Imaging experiments in dogs demonstrated superior mucosal coating and improved radiodensity compared to barium sulfate suspensions.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis and properties of a representative final product, 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene.

| Parameter | Value/Observation | Reference |

| Starting Material | 1,3,5-Trichlorobenzene | [1] |

| Synthesis | Two-step process | [1] |

| Final Product | 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene | [1] |

| Formulation | Oil-in-water emulsion | [1] |

| Acute Toxicity (Rodents) | Well-tolerated at 4 times the anticipated human clinical dose | [1] |

| Metabolism | No metabolism detected in rat, hamster, dog, monkey, or human hepatic microsomes | [1] |

| Imaging Performance (Dogs) | Excellent mucosal coating and improved radiodensity relative to barium sulfate | [1] |

Conclusion

This compound is a promising and versatile precursor for the development of novel, non-ionic, lipid-soluble X-ray contrast agents. The synthetic route, involving tri-iodination followed by nickel-catalyzed alkylation, offers a viable pathway to a range of 1,3,5-trialkyl-2,4,6-triiodobenzene derivatives. The favorable preclinical data for the n-hexyl derivative highlight the potential of this class of compounds as effective and safe alternatives to traditional barium sulfate for gastrointestinal imaging. Further research and optimization of the synthetic protocols and formulation strategies are warranted to fully explore the clinical potential of these agents.

References

- 1. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. KR100284128B1 - Method for preparing 2,4,6-triiodobenzene derivative substituted with 1,3,5-position - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 1,3,5-Trichloro-2,4,6-triiodobenzene

Introduction

1,3,5-Trichloro-2,4,6-triiodobenzene is a polyhalogenated aromatic compound with significant potential as a building block in various fields of chemical research. Its utility is notable in the synthesis of specialized organic compounds, particularly as an intermediate for high-density contrast agents used in medical imaging, owing to its high halogen content which imparts radiopacity.[1] This document outlines a potential synthetic pathway for this compound, commencing with the synthesis of the precursor 1,3,5-trichlorobenzene, followed by its subsequent tri-iodination.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Precursor | 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.44 | 63 | 208.0 |

| Product | This compound | C₆Cl₃I₃ | 559.13 | Not Available | Not Available |

Experimental Protocols

This section details a two-stage experimental protocol for the synthesis of this compound. The first part covers the preparation of the precursor, 1,3,5-trichlorobenzene, and the second part describes the iodination to yield the final product.

Part 1: Synthesis of 1,3,5-Trichlorobenzene

The synthesis of 1,3,5-trichlorobenzene can be achieved via the Sandmeyer reaction, starting from 3,5-dichloroaniline.[2] An alternative route involves the diazotization of 2,4,6-trichloroaniline.

Materials:

-

2,4,6-Trichloroaniline

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Hypophosphorous acid (H₃PO₂)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beakers

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization: In a round-bottom flask, dissolve 2,4,6-trichloroaniline in a 70% sulfuric acid solution, maintaining a 5:1 acid to aniline ratio. Cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.5 molar equivalents) in water to the cooled aniline solution while stirring vigorously. Maintain the temperature below 5°C throughout the addition.

-

Reduction: To the diazonium salt solution, slowly add a pre-cooled solution of hypophosphorous acid (7.5 molar equivalents). Continue stirring at 0-5°C for 1 hour, and then allow the reaction mixture to slowly warm to room temperature.

-

Work-up: Once the reaction is complete (indicated by the cessation of gas evolution), extract the product with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude 1,3,5-trichlorobenzene.

-

Purification: The crude product can be purified by recrystallization or distillation.

Part 2: Synthesis of this compound

This protocol is adapted from a general method for the tri-iodination of substituted benzene derivatives.[3]

Materials:

-

1,3,5-Trichlorobenzene

-

Iodine monochloride (ICl)

-

Calcium carbonate (CaCO₃) or Sodium bicarbonate (NaHCO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Toluene

-

5-10% Hydrochloric acid (HCl) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend anhydrous calcium carbonate (6.6 equivalents) in anhydrous dichloromethane.

-

Dissolve iodine monochloride (3.3 equivalents) in anhydrous dichloromethane and add it to the calcium carbonate suspension.

-

Addition of Substrate: Dissolve 1,3,5-trichlorobenzene (1 equivalent) in methanol and add this solution slowly to the reaction mixture at room temperature over approximately 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: After the reaction is complete, filter the mixture to remove insoluble solids. Wash the solid residue with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Add toluene to the residue and stir at room temperature for 2 hours to precipitate the product.

-

Purification: Filter the solid precipitate, wash with toluene, and dry under reduced pressure to obtain this compound. If acidic byproducts are present, the filtered solid can be dissolved in an organic solvent, washed with a 5-10% aqueous hydrochloric acid solution, followed by water, and then dried.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

Applications of 1,3,5-Trichloro-2,4,6-triiodobenzene in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2,4,6-triiodobenzene is a halogenated aromatic compound with a unique substitution pattern that makes it a molecule of significant interest in the field of materials science, particularly in crystal engineering and supramolecular chemistry.[1][2] The presence of three iodine atoms and three chlorine atoms on the benzene ring creates a distinct electronic landscape, rendering the iodine atoms effective halogen bond donors.[1][2] This property allows for the programmed assembly of complex, multidimensional crystalline structures, making it a valuable building block for the design of novel solid-state materials.[1][2]

While the applications of the analogous compound, 1,3,5-trifluoro-2,4,6-triiodobenzene, in forming co-crystals and other supramolecular assemblies are more widely reported, the principles of halogen bonding suggest that this compound holds similar potential. This document provides an overview of its potential applications, a detailed protocol for its synthesis, and generalized protocols for its use in the formation of co-crystals, a key application in materials science.

Principle of Application: Halogen Bonding in Crystal Engineering

The primary application of this compound in materials science stems from its ability to form strong and directional non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic region on another molecule, such as a Lewis base containing nitrogen, oxygen, or sulfur atoms.

The electron-withdrawing nature of the chlorine atoms on the benzene ring enhances the electrophilic character of the iodine atoms, making the halogen bonds formed by this compound particularly robust. By selecting appropriate halogen bond acceptors, researchers can control the self-assembly of this molecule into predictable supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. This "bottom-up" approach to materials design is a cornerstone of crystal engineering and allows for the tailoring of material properties for specific applications, including electronics, optics, and pharmaceuticals.

Synthesis of this compound

A reliable method for the synthesis of this compound from 1,3,5-trichlorobenzene has been reported and is detailed below.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3,5-Trichlorobenzene

-

Iodine

-

98% Concentrated Sulfuric Acid

-

Aqueous Sodium Bisulfite

-

Saturated Aqueous Sodium Bicarbonate

-

Deionized Water

-

Tetrahydrofuran (THF)

Equipment:

-

100 mL three-necked flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Standard glassware for washing and extraction

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

To a 100 mL three-necked flask, add 1,3,5-trichlorobenzene (5.0 g, 27.6 mmol), iodine (40.3 g, 158.8 mmol), and 98% concentrated sulfuric acid (75 mL).

-

Heat the mixture to 140 °C and reflux for 72 hours with stirring.

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing a stirred solution of aqueous sodium bisulfite to quench the excess iodine.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and deionized water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in a minimal amount of hot tetrahydrofuran (THF) and allow it to cool slowly to room temperature for recrystallization.

-

Collect the resulting colorless needle-like crystals by filtration, wash with a small amount of cold THF, and dry under vacuum.

Expected Yield: Approximately 93%

Characterization Data:

| Property | Value |

| Melting Point | > 300 °C (in a sealed tube) |

| Mass Spectrum | m/z = 558 (M+) |

Application in Co-crystal Synthesis

Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. The formation of co-crystals can significantly alter the physicochemical properties of the constituent molecules, such as solubility, melting point, and stability. Due to its strong halogen bonding ability, this compound is an excellent candidate for use as a "co-former" in the synthesis of new co-crystals.

While specific examples of co-crystals with this compound are not widely documented in the cited literature, a general protocol for co-crystal screening and synthesis is provided below. This protocol can be adapted for use with various Lewis basic co-formers, such as pyridines, amides, and other nitrogen-containing heterocycles.

Generalized Experimental Protocol: Co-crystal Synthesis via Slow Evaporation

Materials:

-

This compound

-

Co-former (e.g., pyridine, 4,4'-bipyridine, etc.)

-

High-purity solvents (e.g., chloroform, ethyl acetate, acetonitrile, etc.)

Equipment:

-

Small glass vials (e.g., 4 mL)

-

Analytical balance

-

Vortex mixer or sonicator

-

Fume hood

Procedure:

-

Stoichiometric Weighing: Weigh stoichiometric amounts of this compound and the chosen co-former (e.g., 1:1, 1:2, 2:1 molar ratios) and place them in a small glass vial.

-

Dissolution: Add a suitable solvent to the vial in a quantity sufficient to dissolve both components completely. Gentle heating, vortexing, or sonication may be applied to aid dissolution.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment, such as a fume hood, at room temperature.

-

Crystal Growth: Allow the solvent to evaporate slowly over a period of several days to weeks. Monitor the vial periodically for the formation of crystals.

-

Crystal Harvesting and Analysis: Once crystals have formed, carefully remove them from the mother liquor and allow them to dry. The resulting crystals should be analyzed by techniques such as single-crystal X-ray diffraction to confirm the formation of a co-crystal and to determine its structure.